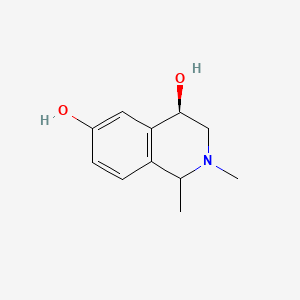
(4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol is a chiral compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with hydroxyl groups at the 4 and 6 positions and methyl groups at the 1 and 2 positions. This structural configuration imparts specific stereochemical properties, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol typically involves multi-step organic reactions. One common method includes the reduction of isoquinoline derivatives followed by selective hydroxylation. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and reagents like sodium borohydride (NaBH4) for reduction steps. Hydroxylation can be achieved using oxidizing agents like osmium tetroxide (OsO4) in the presence of co-oxidants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the hydroxyl groups, converting them into corresponding alcohols or ethers.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon, platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions include various hydroxylated, alkylated, and oxidized derivatives of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research and applications.
Scientific Research Applications
(4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and natural product analogs.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its specific stereochemistry.
Medicine: Research explores its potential as a therapeutic agent for neurological disorders and its role in modulating neurotransmitter pathways.
Industry: It is utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it can modulate neurotransmitter pathways by binding to receptors and influencing signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
(4R)-Limonene: A monoterpenoid with a similar chiral center but different functional groups.
(4R)-2-Methylpentane-2,4-Diol: A tertiary alcohol with comparable stereochemistry.
Ponceau 4R: A synthetic azo dye with a different application but similar structural complexity.
Uniqueness
(4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol is unique due to its specific hydroxyl and methyl group positioning, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(4R)-1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,6-diol |
InChI |
InChI=1S/C11H15NO2/c1-7-9-4-3-8(13)5-10(9)11(14)6-12(7)2/h3-5,7,11,13-14H,6H2,1-2H3/t7?,11-/m0/s1 |
InChI Key |
OHUJPMVFBVUHAT-QRIDDKLISA-N |
Isomeric SMILES |
CC1C2=C(C=C(C=C2)O)[C@H](CN1C)O |
Canonical SMILES |
CC1C2=C(C=C(C=C2)O)C(CN1C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



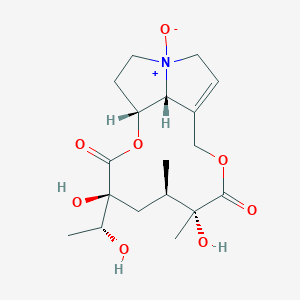
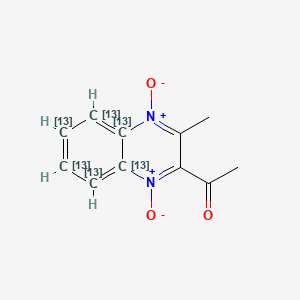
![2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid](/img/structure/B13847546.png)
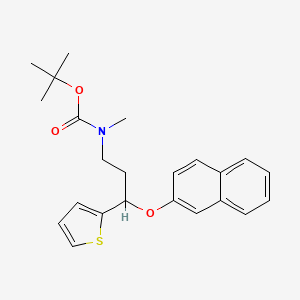
![3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B13847549.png)



![2-amino-9-[(1R,6S,8S,9R,10R,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13847567.png)
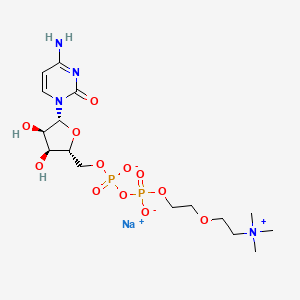
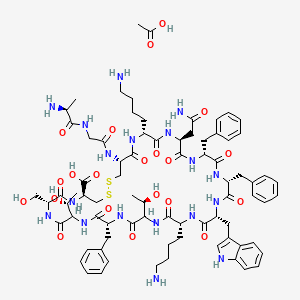
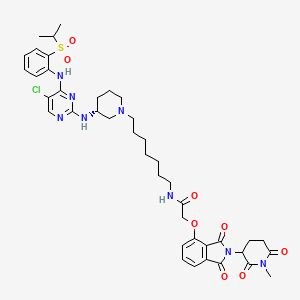
![2,3,5,6-tetradeuterio-1-[[2-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide](/img/structure/B13847600.png)
